molecular formula C23H18N2OS B3573325 2-[(2-cyclopropyl-2-oxoethyl)thio]-4,6-diphenylnicotinonitrile

2-[(2-cyclopropyl-2-oxoethyl)thio]-4,6-diphenylnicotinonitrile

Cat. No.: B3573325
M. Wt: 370.5 g/mol
InChI Key: YQSMNLXCUUTZOG-UHFFFAOYSA-N
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Description

The compound “2-[(2-cyclopropyl-2-oxoethyl)thio]-4,6-diphenylnicotinonitrile” is an organic molecule that contains a cyclopropyl group, a thioether group, two phenyl groups, and a nitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropyl group would form a three-membered ring, the thioether group would involve a sulfur atom bonded to two carbon atoms, the phenyl groups would form aromatic rings, and the nitrile group would consist of a carbon atom triple-bonded to a nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The cyclopropyl group might undergo ring-opening reactions, the thioether group could participate in oxidation and substitution reactions, the phenyl groups might undergo electrophilic aromatic substitution, and the nitrile group could be hydrolyzed to a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. For example, the presence of the polar nitrile group might increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve studying its synthesis, reactivity, and potential applications. It might also be interesting to investigate its biological activity if it’s intended to be used as a drug .

Properties

IUPAC Name

2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4,6-diphenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2OS/c24-14-20-19(16-7-3-1-4-8-16)13-21(17-9-5-2-6-10-17)25-23(20)27-15-22(26)18-11-12-18/h1-10,13,18H,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSMNLXCUUTZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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